5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one is a complex organic compound that features a dithiolane ring and a phenylazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one typically involves multiple steps:
Formation of the Dithiolane Ring: This can be achieved through the reaction of a suitable dithiol with a halogenated precursor under basic conditions.
Synthesis of the Phenylazepane Moiety: This involves the cyclization of a suitable amine with a phenyl-substituted precursor.
Coupling of the Two Moieties: The final step involves coupling the dithiolane and phenylazepane moieties through a suitable linker, often using a carbonyl-containing compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenylazepane moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylazepane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its dithiolane and phenylazepane moieties. These interactions can modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **5-(1,2-dithiolan-3-yl)-1-
5-(1,2-dithiolan-3-yl)-1-(3-phenylpiperidin-1-yl)pentan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
Properties
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NOS2/c22-20(12-5-4-11-19-13-15-23-24-19)21-14-7-6-10-18(16-21)17-8-2-1-3-9-17/h1-3,8-9,18-19H,4-7,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLICKVHXAYMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCCCC3CCSS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.